

An In-depth Technical Guide to Biotin-PEG3-acid (CAS: 252881-76-8)

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Compound of Interest

Compound Name: *Biotin-PEG3-acid*

Cat. No.: *B1667289*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG3-acid**, a versatile heterobifunctional linker widely employed in bioconjugation, diagnostics, and the development of novel therapeutics such as PROTACs (PROteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).

Core Compound Information

Biotin-PEG3-acid is a biotinylation reagent that features a biotin moiety, a triethylene glycol spacer (PEG3), and a terminal carboxylic acid. This structure allows for the covalent attachment of biotin to primary amine groups on proteins, peptides, and other biomolecules through the formation of a stable amide bond. The polyethylene glycol (PEG) spacer is a key feature, imparting increased hydrophilicity to the conjugate, which can reduce aggregation and improve solubility.[1][2] Furthermore, the length of the PEG arm helps to minimize steric hindrance, ensuring that the biotin group remains accessible for its high-affinity interaction with avidin or streptavidin.[3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for **Biotin-PEG3-acid**.

Property	Value	References
CAS Number	252881-76-8	[3]
Molecular Formula	C ₁₉ H ₃₃ N ₃ O ₇ S	
Molecular Weight	447.55 g/mol	
Appearance	White to off-white solid, may be sticky	
Purity	Typically ≥95%	
Solubility	Soluble in water, DMSO, DMF	
Storage Conditions	-20°C, protect from moisture	
Shelf Life	>2 years if stored properly	

Mechanism of Action and Applications

The utility of **Biotin-PEG3-acid** stems from its bifunctional nature. The terminal carboxylic acid can be activated to react with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The biotin group, on the other hand, serves as a powerful affinity tag due to its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin ($K_d \approx 10^{-15}$ M).

This dual functionality makes **Biotin-PEG3-acid** a valuable tool in a wide range of applications:

- **Biotinylation of Proteins and Antibodies:** For use in immunoassays such as ELISA, Western blotting, and immunohistochemistry.
- **Affinity Purification:** Immobilized avidin or streptavidin can be used to capture and purify biotinylated molecules from complex mixtures.
- **Drug Delivery and Targeting:** The biotin moiety can be used to target biotin receptor-overexpressing cancer cells.
- **PROTAC Synthesis:** It serves as a flexible, hydrophilic linker to connect a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.

- Studying Protein-Protein Interactions: Biotinylation can be used in pull-down assays to identify binding partners of a protein of interest.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Biotin-PEG3-acid**.

Protein Biotinylation via EDC/NHS Chemistry

This protocol describes the conjugation of **Biotin-PEG3-acid** to a protein containing primary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

- **Biotin-PEG3-acid**
- Protein of interest (in an amine-free buffer, e.g., MES or PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.7-6.0
- Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., PBS)
- Quenching Buffer: 1 M Tris-HCl, pH 7.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

- Prepare **Biotin-PEG3-acid** Solution: Immediately before use, dissolve **Biotin-PEG3-acid** in a minimal amount of DMF or DMSO, and then dilute with Activation Buffer to a final concentration of 10-20 mM.
- Activation of Carboxylic Acid:
 - Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the **Biotin-PEG3-acid** solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
- Conjugation Reaction:
 - Add the activated **Biotin-PEG3-acid** solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Purification of Biotinylated Proteins

Materials:

- Biotinylated protein solution
- Streptavidin-agarose or magnetic beads
- Binding/Wash Buffer: PBS with 0.05% Tween-20
- Elution Buffer:

- Harsh Elution: 0.1 M glycine, pH 2.8
- Competitive Elution: Binding/Wash Buffer containing 2-10 mM free biotin

Procedure:

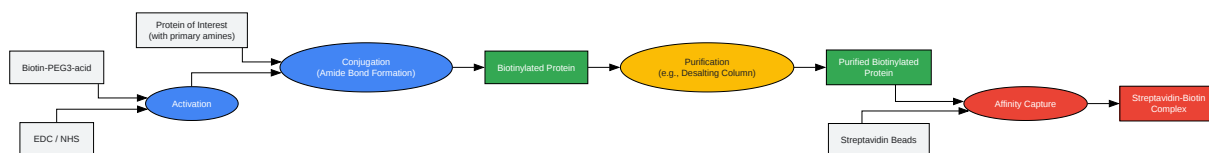
- **Equilibrate Beads:** Wash the streptavidin beads with Binding/Wash Buffer according to the manufacturer's instructions.
- **Binding:** Incubate the biotinylated protein solution with the equilibrated streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
- **Washing:** Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
- **Elution:**
 - **Harsh Elution:** Add the low pH Elution Buffer to the beads and incubate for 5-10 minutes. Pellet the beads and collect the supernatant containing the purified protein. Immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris, pH 8.5).
 - **Competitive Elution:** Add the Elution Buffer containing free biotin and incubate for 30-60 minutes at room temperature. Pellet the beads and collect the supernatant.

Quantification of Biotin Incorporation

The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.

Visualizations of Workflows and Pathways

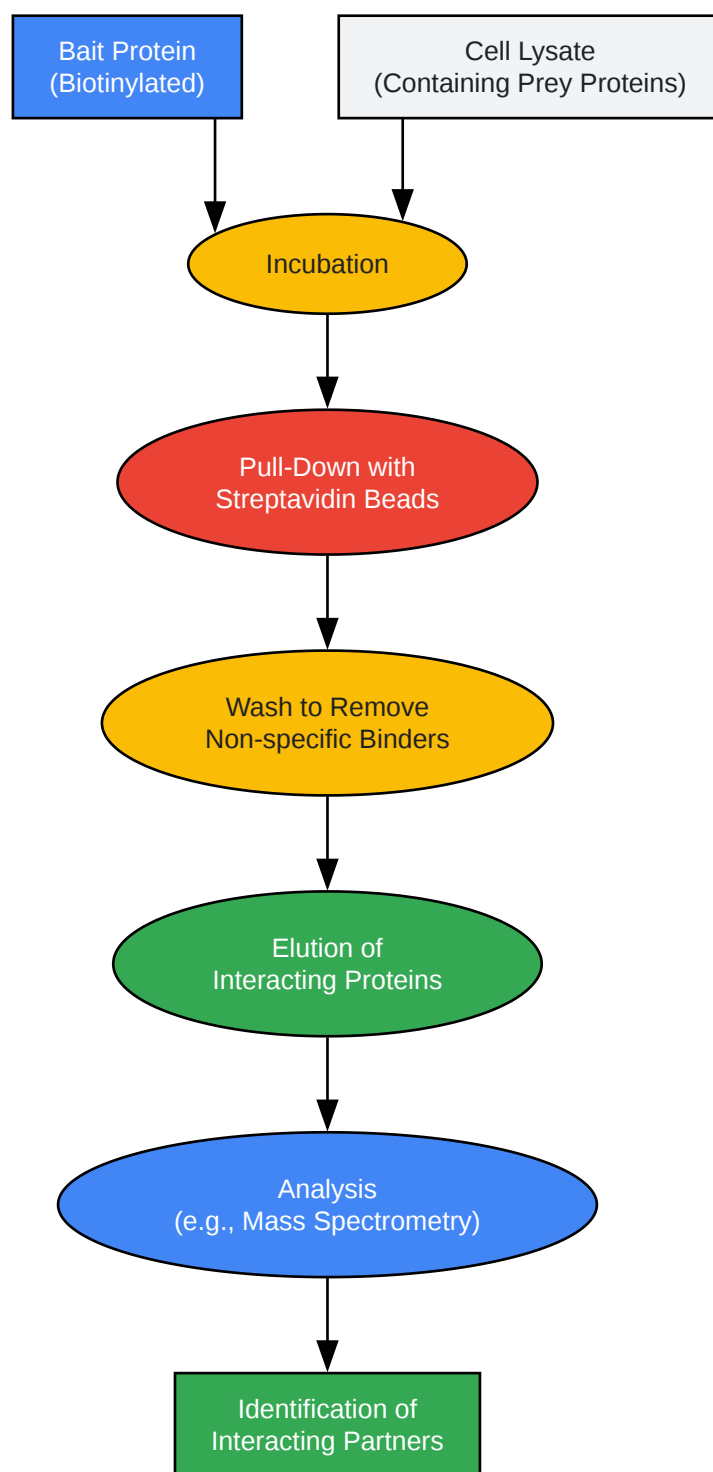
General Workflow for Protein Biotinylation and Purification



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Caption: Workflow of protein biotinylation with **Biotin-PEG3-acid**.

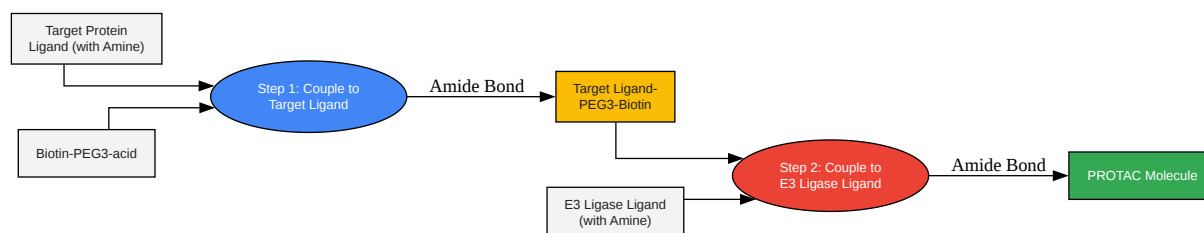
Application in Studying Protein-Protein Interactions



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Caption: Pull-down assay workflow using a biotinylated bait protein.

Role as a Linker in PROTAC Synthesis



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Caption: Conceptual synthesis of a PROTAC using **Biotin-PEG3-acid**.

Stability and Storage

Biotin-PEG3-acid is a moisture-sensitive compound and should be stored at -20°C with a desiccant. When stored properly, it is stable for at least two years. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several months. It is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation. The amide bond formed after conjugation to a protein is highly stable under physiological conditions. However, the stability of the biotin-protein bond in human plasma can vary depending on the specific linkage chemistry, with some linkages being susceptible to cleavage.

Conclusion

Biotin-PEG3-acid (CAS: 252881-76-8) is a high-purity, versatile biotinylation reagent with broad applications in life sciences and drug discovery. Its well-defined structure, incorporating a hydrophilic PEG spacer, offers significant advantages in terms of solubility and reduced steric hindrance. The straightforward and efficient conjugation chemistry, coupled with the robust biotin-streptavidin interaction, makes it an invaluable tool for researchers and scientists in the development of sensitive assays, purification strategies, and innovative therapeutics.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry | Semantic Scholar [semanticscholar.org]
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